molecular formula C8H7NOS B1296504 6-Methoxybenzothiazole CAS No. 2942-13-4

6-Methoxybenzothiazole

Cat. No.: B1296504
CAS No.: 2942-13-4
M. Wt: 165.21 g/mol
InChI Key: AHOIGFLSEXUWNV-UHFFFAOYSA-N
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Description

6-Methoxybenzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a methoxy group attached to the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and biological research.

Biochemical Analysis

Biochemical Properties

6-Methoxybenzothiazole plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, this compound can form hydrogen bonds with nucleic acids, influencing DNA and RNA stability .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase enzymes. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound has been shown to modulate neurotransmitter release, impacting synaptic plasticity and cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, it inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a biological response, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, facilitating their excretion. The compound also affects metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, enhancing its solubility and transport. The compound can also interact with membrane transporters, such as the organic anion-transporting polypeptides, facilitating its uptake into cells. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxybenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-methoxybenzothiazole with various reagents. For instance, the Sandmeyer cyanation reaction can be used to convert 2-amino-6-methoxybenzothiazole to 2-cyano-6-methoxybenzothiazole . Another method involves the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using potassium hexacyanoferrate(II) as a cyanide source .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of eco-friendly catalysts and reagents is preferred to minimize environmental impact. For example, the Cu-catalyzed cyanation method mentioned earlier is scalable and can be practiced with operational benignity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

6-Methoxybenzothiazole can be compared with other benzothiazole derivatives, such as:

    6-Hydroxybenzothiazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-Methylbenzothiazole: Contains a methyl group instead of a methoxy group.

    2-Amino-6-methoxybenzothiazole: Has an amino group at the 2-position.

Uniqueness: this compound is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and alter its interaction with biological targets compared to other benzothiazole derivatives .

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOIGFLSEXUWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325459
Record name 6-Methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-13-4
Record name 6-Methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxybenzothiazole
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Record name 2942-13-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508406
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Record name 6-Methoxybenzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-6-methoxybenzothiazole (9.0 g) in dry DMF (10 ml) was added dropwise over 35 minutes to a stirred solution of t-butyl nitrite (9.9 ml) in DMF (40 ml) at 65° C. The temperature of the mixture was kept <73° C. during the addition. On complete addition of the solution of benzothiazole, the dark red solution was stirred for an additional 15 minutes, cooled to ambient temperature then poured into dilute hydrochloric acid (200 ml) and diluted with brine. The dark red suspension was extracted with diethyl ether and the solid filtered then washed with further water and diethyl ether. The diethyl ether extracts were combined and the aqueous fraction re-extracted with ethyl acetate. The organic fractions were combined, washed with water and dried over magnesium sulphate then evaporated to give a brown solid. The solid was purified by flash column chromatography on silica gel (40-60 mesh) eluting with hexane/ethyl acetate (4:1 by volume) to give 6-methoxybenzothiazole as a colourless solid (2.1 g).
Quantity
9 g
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reactant
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9.9 mL
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10 mL
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40 mL
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200 mL
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brine
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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